molecular formula C21H21N3O5 B2969076 N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 941944-45-2

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2969076
CAS No.: 941944-45-2
M. Wt: 395.415
InChI Key: MUCRNIOPNLGYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyridazinone class, characterized by a 6-oxo-1,6-dihydropyridazine core. Key structural features include:

  • N1 substitution: A 2-methylphenyl group, contributing steric bulk and lipophilicity.
  • C4 substitution: A methoxy group on the pyridazine ring, influencing electronic distribution and solubility.

Properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-13-7-5-6-8-16(13)24-19(25)12-18(29-4)20(23-24)21(26)22-15-10-9-14(27-2)11-17(15)28-3/h5-12H,1-4H3,(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCRNIOPNLGYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=C(C(=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the pyridazine core, followed by the introduction of the methoxy and carboxamide groups through various organic reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of production method depends on factors such as the desired scale, cost-effectiveness, and environmental considerations. Advanced crystallization techniques may be employed to purify the compound and obtain it in the desired crystalline form .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium catalysts for substitution reactions). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the pyridazine ring.

Scientific Research Applications

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Analysis

The following pyridazinone derivatives share the core 6-oxo-1,6-dihydropyridazine scaffold but differ in substituents, impacting their physicochemical and biological profiles:

Compound N1 Substituent C3 Carboxamide Substituent Pyridazine Ring Substituent Molecular Formula Molar Mass (g/mol)
Target Compound 2-Methylphenyl N-(2,4-dimethoxyphenyl) 4-Methoxy C₂₂H₂₃N₃O₅ 409.44
Compound 19 4-Methoxybenzyl N-(4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl) None C₂₅H₂₆FN₃O₅ 483.49
Compound 20 3-Fluoro-4-methoxybenzyl N-(4-Fluoro-3-(trans-3-methoxycyclobutylcarbamoyl)phenyl) None C₂₅H₂₅F₂N₃O₅ 501.48
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide Phenyl N-(Methoxyiminomethyl) 4-Hydroxy C₁₃H₁₂N₄O₄ 288.26
Key Observations:

Fluorine in Compounds 19/20 may enhance metabolic stability and target affinity through hydrophobic interactions .

C3 Carboxamide Modifications: The target’s 2,4-dimethoxyphenyl group is electron-rich, contrasting with the fluorinated, cyclobutylcarbamoyl-substituted phenyl groups in Compounds 19/20. The latter may improve proteasome binding via hydrogen bonding with the cyclobutyl moiety .

Pyridazine Ring Substitutions :

  • A 4-methoxy group (target) increases lipophilicity compared to 4-hydroxy (), which could enhance solubility via hydrogen bonding.

Biological Activity

N-(2,4-dimethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dihydropyridazine core : This moiety is known for various biological activities.
  • Methoxy groups : The presence of methoxy substituents can influence the compound's lipophilicity and bioactivity.

The molecular formula can be summarized as follows:

ComponentStructure
Dihydropyridazine CoreDihydropyridazine
Methoxy Groups-OCH₃
Dimethoxyphenyl-C₆H₄(OCH₃)₂

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar compounds. For instance, derivatives with structural similarities exhibited significant activity against various pathogens. The minimum inhibitory concentration (MIC) values for active derivatives ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .

Anticancer Properties

Research has suggested that compounds with a similar dihydropyridazine framework may exhibit anticancer activity . A study evaluated the cytotoxic effects of related compounds on cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis. The mechanism often involves the modulation of key signaling pathways associated with cell survival and death.

The biological activity of this compound may be attributed to:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes that are crucial for pathogen survival or cancer cell proliferation.
  • Disruption of Cell Membrane Integrity : Some derivatives affect the integrity of microbial cell membranes, leading to cell death.

Case Studies

  • Antimicrobial Efficacy Study : A study assessed the efficacy of several pyridazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications improved antimicrobial potency significantly compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays demonstrated that compounds structurally related to this compound exhibited selective cytotoxicity toward cancer cells while sparing normal cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.